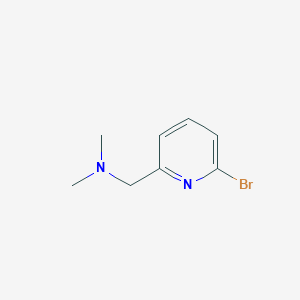

1-(6-Bromopyridin-2-YL)-N,N-dimethylmethanamine

Description

Properties

IUPAC Name |

1-(6-bromopyridin-2-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-11(2)6-7-4-3-5-8(9)10-7/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYBZNLPYKVONJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513838 | |

| Record name | 1-(6-Bromopyridin-2-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83004-11-9 | |

| Record name | 1-(6-Bromopyridin-2-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Byproduct Formation

Side reactions, such as over-bromination or N-oxide formation, are mitigated through:

- Stoichiometric Control: Limiting bromine equivalents to 1.1–1.3 mol/mol substrate.

- Inert Atmosphere: Using nitrogen or argon to prevent oxidation.

Purification Techniques

Chromatography (silica gel, ethyl acetate/hexane) remains standard for laboratory-scale purification. Industrial processes employ fractional distillation under reduced pressure (10–15 mmHg) to isolate the product.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromopyridin-2-YL)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce corresponding oxides and amines.

Scientific Research Applications

Synthetic Routes

The synthesis of 1-(6-Bromopyridin-2-YL)-N,N-dimethylmethanamine typically involves:

- Bromination of Pyridine Derivatives : The process starts with the bromination of pyridine derivatives, specifically 2-bromopyridine.

- Amination Reaction : The brominated compound is then reacted with N,N-dimethylmethanamine under controlled conditions, often utilizing solvents and catalysts to enhance yield.

Chemical Reactivity

This compound can undergo various chemical reactions:

- Substitution Reactions : The bromine atom can be substituted with different functional groups.

- Oxidation and Reduction : It can be oxidized to form oxides or reduced to produce amines.

- Coupling Reactions : Participates in coupling reactions to synthesize more complex organic molecules.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry

- Building Block in Organic Synthesis : It is widely used as a precursor in the synthesis of various complex organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

Biology

- Biological Activity Investigation : Research has focused on its interactions with biomolecules, exploring its potential biological activities such as enzyme inhibition or receptor binding.

Medicine

- Therapeutic Properties : The compound is being investigated for its potential therapeutic applications, including its role as a precursor in drug development targeting specific diseases.

Industry

- Production of Fine Chemicals : It is utilized in the manufacturing of agrochemicals and pharmaceuticals due to its ability to undergo various transformations.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

-

Synthesis of Anticancer Agents :

- A study demonstrated that derivatives of this compound could be synthesized and evaluated for anticancer activity. The results indicated promising activity against specific cancer cell lines, suggesting its potential role in cancer therapy.

-

Enzyme Interaction Studies :

- Research has shown that this compound interacts with certain enzymes involved in metabolic pathways, potentially leading to the development of enzyme inhibitors for therapeutic purposes.

-

Agrochemical Development :

- The compound has been explored for its efficacy as a pesticide or herbicide, with studies indicating that modifications to its structure can enhance its biological activity against pests.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-YL)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The bromine atom and the dimethylmethanamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

Physicochemical Properties

- Melting Points :

- Solubility : Pyridine derivatives are more polar than phenyl analogs, enhancing water solubility. Bromine’s hydrophobicity may offset this .

Biological Activity

1-(6-Bromopyridin-2-YL)-N,N-dimethylmethanamine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The presence of the bromine atom and the dimethylmethanamine group is significant in its reactivity and binding affinity, allowing it to interact with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular structure of this compound includes a pyridine ring substituted with a bromine atom, which enhances its electrophilic character. The dimethylmethanamine moiety contributes to its basicity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism involves:

- Enzyme Interaction : The compound may inhibit or activate certain enzymes, influencing metabolic pathways.

- Receptor Modulation : It can act as a modulator for neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies focusing on related benzoylthiourea derivatives revealed promising antibacterial activities against various strains of bacteria, suggesting that this compound may also hold similar potential .

Neuropharmacological Effects

Preliminary data suggest that the compound may influence neurotransmitter systems. For example, structural analogs have shown activity as modulators of serotonin and dopamine receptors, which are crucial in treating mood disorders.

Study 1: Antibacterial Efficacy

In a study examining the antibacterial properties of various substituted pyridine derivatives, it was found that compounds with similar structures to this compound displayed effective inhibition against Gram-positive and Gram-negative bacteria. The study utilized standard disc diffusion methods to assess the antibacterial activity, revealing minimum inhibitory concentrations (MIC) that highlight the compound's potential as an antimicrobial agent.

Study 2: Neurotransmitter Modulation

Another study explored the effects of pyridine derivatives on neurotransmitter receptor activity. The findings indicated that certain derivatives could enhance serotonin receptor activity, suggesting a possible application in treating depression or anxiety disorders. This aligns with the expected pharmacological profile of this compound due to its structural similarities.

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What are the common synthetic routes for 1-(6-Bromopyridin-2-YL)-N,N-dimethylmethanamine, and how are yields optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or Mannich-type reactions. A representative approach involves reacting 6-bromo-2-pyridinemethanol with dimethylamine under acidic conditions. For example:

- Mannich Reaction: Reacting 6-bromopyridine-2-carbaldehyde with dimethylamine hydrochloride and formaldehyde in ethanol at reflux (70–80°C) for 12–24 hours yields the target compound. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) achieves ~60–70% yield .

- Optimization Tips: Use anhydrous solvents, controlled pH (via acetic acid), and inert atmospheres to minimize side reactions. Monitoring via TLC and adjusting reaction time based on intermediate stability can improve yields .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

Key techniques include:

- ¹H NMR: The dimethylamino group (-N(CH₃)₂) appears as a singlet at δ 2.25–2.35 ppm. The pyridinyl protons show distinct splitting: H3/H5 at δ 7.4–8.1 ppm (doublet of doublets) and H4 as a triplet at δ 7.2–7.3 ppm. The methylene bridge (-CH₂-) resonates as a singlet at δ 4.7–4.9 ppm .

- IR Spectroscopy: Stretching vibrations for C-Br (500–600 cm⁻¹), C=N (1580–1600 cm⁻¹), and tertiary amine C-N (1200–1250 cm⁻¹) confirm structural features .

- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 229.04 (C₈H₁₀BrN₂⁺) .

Advanced: How can regioselectivity challenges in bromopyridine derivatives be addressed during functionalization?

Methodological Answer:

Regioselectivity in bromopyridine systems is influenced by electronic and steric factors. For 6-bromopyridin-2-yl derivatives:

- Directed Metalation: Use strong bases (e.g., LDA) at low temperatures (-78°C) to deprotonate the pyridine ring at the 3-position, enabling selective substitution .

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with Pd catalysts (e.g., Pd(PPh₃)₄) selectively replaces the bromine atom at the 6-position. Optimize ligand choice (e.g., SPhos) and solvent (toluene/EtOH) to suppress homo-coupling byproducts .

Advanced: What computational strategies predict the compound’s reactivity and binding affinity?

Methodological Answer:

- DFT Calculations: Gaussian 16 with B3LYP/6-311+G(d,p) basis set models charge distribution and nucleophilic/electrophilic sites. The bromine atom’s electron-withdrawing effect directs electrophilic attacks to the pyridine N-adjacent positions .

- Molecular Docking (AutoDock Vina): Dock the compound into receptor sites (e.g., muscarinic receptors) using PDB ID 5CXV. Focus on hydrogen bonding with Asp113 and hydrophobic interactions with Trp400 .

- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories to validate binding modes .

Pharmacological: What strategies evaluate receptor binding and functional activity?

Methodological Answer:

- Radioligand Displacement Assays: Compete the compound against [³H]-N-methylscopolamine in CHO cells expressing M1–M5 receptors. Calculate IC₅₀ values and Ki using Cheng-Prusoff equation .

- Functional Assays (Calcium Mobilization): Transfect HEK293 cells with Gαq-coupled receptors. Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) upon agonist/antagonist exposure .

Toxicity: How to assess in vitro toxicity using OECD guidelines?

Methodological Answer:

- OECD 423 (Acute Oral Toxicity): Administer doses (5–2000 mg/kg) to Wistar rats. Monitor mortality, hematological parameters, and organ histopathology over 14 days .

- Cytotoxicity (MTT Assay): Treat HepG2 cells with 1–100 μM compound for 24–48 hours. Calculate IC₅₀ and compare to positive controls (e.g., doxorubicin) .

Data Contradiction: How to resolve discrepancies in reported biological activities?

Methodological Answer:

- Meta-Analysis: Compare studies for variables like cell lines (e.g., HEK293 vs. CHO), assay conditions (e.g., serum-free media), and purity (>95% by HPLC). Use PubChem BioActivity data to cross-reference .

- Dose-Response Reproducibility: Replicate experiments with standardized protocols (e.g., fixed incubation time, solvent controls). Statistical tools (ANOVA, Bland-Altman plots) identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.